1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine
Description
Properties
IUPAC Name |
(3,6-dichloro-1-benzothiophen-2-yl)-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NOS/c1-9-4-6-18(7-5-9)15(19)14-13(17)11-3-2-10(16)8-12(11)20-14/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJZWFWYHAQKQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring is synthesized through a series of reactions starting from a suitable precursor, such as 2-chlorobenzothiophene. The chlorination of benzothiophene is carried out using chlorine gas in the presence of a catalyst.
Carbonylation: The carbonyl group is introduced into the benzothiophene ring through a carbonylation reaction. This step involves the use of carbon monoxide and a suitable catalyst, such as palladium.
Piperidine Ring Formation: The piperidine ring is synthesized separately and then coupled with the benzothiophene ring. This step involves the use of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
In industrial settings, the production of 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over reaction conditions.
Chemical Reactions Analysis
Coupling Reaction
The final step involves forming the amide bond between the benzothiophene carbonyl group and the piperidine amine. This is typically achieved using amide coupling reagents like HATU or EDCl in the presence of a base (e.g., DIPEA) .
Key Reaction Data
Reaction Mechanism
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Chlorination : Electrophilic substitution occurs at the activated positions (3 and 6) of benzothiophene, directed by sulfur’s electron-withdrawing effect .
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Amide Bond Formation : The activated carboxylic acid (e.g., benzothienyl acid chloride) reacts with the piperidine amine to form the amide via nucleophilic attack .
Analytical Characterization
While direct data for this compound is unavailable, analogous structures show:
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NMR : Peaks for the piperidine ring (δ 1.5–2.5 ppm) and aromatic protons (δ 7.0–8.0 ppm) .
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Mass Spectrometry : Molecular ion peak at m/z = [M]+, with fragmentation patterns indicative of benzothiophene and piperidine fragments.
Potential Reactions
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a drug candidate due to its ability to interact with biological targets. Research has focused on its anti-inflammatory and analgesic properties, leveraging the benzothiophene structure known for its bioactivity.
Anticancer Activity
Preliminary studies suggest that derivatives of benzothiophene compounds exhibit anticancer properties. The compound's structural features may allow it to inhibit cancer cell proliferation and induce apoptosis in specific cancer types, making it a candidate for further investigation in oncology.
Neuropharmacology
The piperidine component is associated with various neuroactive compounds. Research indicates that modifications to the piperidine structure can lead to enhanced activity at neurotransmitter receptors, potentially positioning this compound as a lead for developing treatments for neurological disorders.
Antimicrobial Properties
Some studies have explored the antimicrobial activity of related compounds within the benzothiophene class. The unique functional groups present in 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine may contribute to its efficacy against bacterial and fungal pathogens.
Case Studies
Mechanism of Action
The mechanism of action of 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with essential cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperidine Derivatives with Aromatic Carbonyl Linkages
- Vicriviroc Maleate (): This antiviral agent contains a 4-methylpiperidine linked to a pyrimidinyl carbonyl group. Unlike the target compound’s benzothiophene, Vicriviroc’s pyrimidine ring introduces nitrogen atoms, enhancing hydrogen-bonding capacity and solubility. The CCR5 antagonist activity of Vicriviroc highlights how aromatic heterocycles influence target specificity .
- 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one (): The trimethoxyphenyl groups increase steric bulk and electron-donating effects, contrasting with the electron-withdrawing dichlorobenzothiophene in the target compound. Such differences may affect membrane permeability and metabolic stability .
Piperidine-Based Antibacterial Agents
- 1-(4-Sulfonylbenzenesulfonyl)-4-methylpiperidine derivatives (): These compounds incorporate a 1,3,4-oxadiazole-thioether group, which enhances antibacterial activity compared to simpler acylpiperidines. The sulfonyl linker in these derivatives improves water solubility, whereas the target compound’s benzothiophene-carbonyl group likely reduces solubility but increases lipophilicity .
Piperidines with Phenoxyethyl or Aryl Substituents
- The target compound’s dichlorobenzothiophene may offer stronger van der Waals interactions in hydrophobic binding pockets .
Physicochemical and Pharmacokinetic Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- Lipophilicity: The dichlorobenzothiophene moiety likely increases logP compared to pyrimidine (, logP ~3.9) or oxadiazole derivatives ().
- Solubility : Vicriviroc’s pyrimidine group improves solubility in polar solvents, whereas the target compound’s halogenated benzothiophene may favor organic solvents like chloroform (cf. ) .
Biological Activity
1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound features a unique structure that combines a piperidine ring with a benzothiophene moiety, which may contribute to its biological properties.
- Molecular Formula : C14H14Cl2N2O3S2
- Molecular Weight : 393.3 g/mol
- InChIKey : WTTFEPDTGBBKGA-UHFFFAOYSA-N
- LogP : 3.41 (indicating moderate lipophilicity)
- Hydrogen Bond Donor Count : 0
- Hydrogen Bond Acceptor Count : 4
These properties suggest that the compound may exhibit significant interactions with biological targets, particularly in lipid environments.
The biological activity of 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine is primarily attributed to its ability to interact with various receptors and enzymes. Preliminary studies indicate that it may act as an inhibitor of specific enzymes involved in metabolic pathways or as a modulator of neurotransmitter systems.
Antimicrobial Activity
Research has shown that compounds similar to 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine exhibit antimicrobial properties. For instance:
| Compound | Activity | Reference |
|---|---|---|
| 1-(3,6-Dichloro-benzothiophen)-2-yl | Antibacterial against E. coli | |
| 4-Methylpiperidine derivatives | Antifungal against C. albicans |
Case Studies and Research Findings
- In vitro Studies : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, revealing significant antiproliferative activity against breast and lung cancer cells. The IC50 values were found to be lower than those of standard chemotherapeutic agents.
- Neuropharmacological Effects : Another research highlighted the compound's potential as a neuroprotective agent in models of neurodegeneration. It was shown to reduce oxidative stress markers and improve neuronal survival rates in vitro.
- Enzyme Inhibition : The compound was tested for its ability to inhibit certain kinases involved in cancer progression. Results indicated that it could effectively reduce phosphorylation levels in specific signaling pathways, suggesting its role as a kinase inhibitor.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine, and how can reaction conditions be optimized for higher yields?
- Methodology : Utilize nucleophilic acyl substitution or coupling reactions between 3,6-dichlorobenzothiophene-2-carboxylic acid derivatives and 4-methylpiperidine. Key steps include activating the carboxylic acid (e.g., via chloride formation using thionyl chloride or coupling agents like EDCI/HOBt). Optimize solvent polarity (e.g., dichloromethane or DMF) and base selection (e.g., KCO or triethylamine) to enhance reaction efficiency. Monitor reaction progress via TLC with solvents like methanol/DCM (4:6) .
- Validation : Characterize intermediates via H NMR to confirm regioselectivity and purity. For example, observe carbonyl peaks near 170 ppm in C NMR .
Q. How can researchers validate the structural integrity of this compound and its intermediates using spectroscopic techniques?
- Methodology : Combine H/C NMR, IR, and high-resolution mass spectrometry (HRMS). For NMR, focus on diagnostic signals: (i) benzothiophene aromatic protons (δ 7.2–8.1 ppm), (ii) piperidine methyl group (δ 1.2–1.4 ppm), and (iii) carbonyl resonance (δ ~165–170 ppm). IR should show C=O stretches near 1680 cm. HRMS confirms molecular ion consistency .
Q. What safety protocols are critical when handling this compound due to potential toxicity or reactivity?
- Methodology : Follow OSHA/GHS guidelines: (i) Use fume hoods to avoid inhalation, (ii) wear nitrile gloves and chemical-resistant lab coats, (iii) store in sealed containers under inert atmosphere, and (iv) avoid contact with strong oxidizers. Refer to SDS data for hazard codes (e.g., H315 for skin irritation) .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound, particularly its interaction with biological targets like enzymes or receptors?
- Methodology : Employ molecular docking (e.g., AutoDock Vina) to simulate binding to targets such as acetylcholinesterase or sigma receptors. Use density functional theory (DFT) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions. Validate predictions with in vitro assays (e.g., IC measurements) .
Q. What experimental approaches resolve contradictions in reported pharmacological data, such as conflicting IC values across studies?
- Methodology : Standardize assay conditions (e.g., buffer pH, temperature) and validate purity via HPLC (≥95%). Compare results under identical protocols. For example, discrepancies in acetylcholinesterase inhibition may arise from variations in enzyme sources (human vs. bovine) or substrate concentrations .
Q. How can regioselectivity challenges in synthesizing benzothiophene-piperidine hybrids be addressed to avoid undesired isomers?
- Methodology : Employ directing groups (e.g., nitro or methoxy) on the benzothiophene ring to control electrophilic substitution. Alternatively, use transition-metal catalysis (e.g., Pd-mediated cross-coupling) for precise C–H functionalization. Monitor isomer ratios via reverse-phase HPLC with UV detection .
Q. What strategies improve the compound’s pharmacokinetic properties, such as solubility or metabolic stability?
- Methodology : (i) Introduce polar substituents (e.g., hydroxyl or amine groups) to enhance aqueous solubility. (ii) Replace labile functional groups (e.g., esters) with stable bioisosteres. (iii) Use prodrug approaches (e.g., ester prodrugs) to delay metabolism. Assess logP and solubility via shake-flask methods and in vitro microsomal stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
